- Synthesis of 2,6-dimethylphenol on a silica-immobilized iron-chromium catalystPrzemysl Chemiczny, 2014, 93(3), 388-391,
Cas no 95-48-7 (o-Cresol)
O-cresol is also known as o-cresol \ o-methylphenol \ 2-methylphenol \ 2-hydroxy-1-toluene \ 2-cresol \ o-hydroxytoluene; O-cresol is the second isomer of cresol. O-cresol is mainly used as synthetic resin, and can also be used to make pesticides, dimethyltetrachlorohydrin herbicides, disinfectants in medicine, spices, chemical reagents and antioxidants, Its downstream products mainly include synthetic resin o-cresol phenolic resin \ o-methylsalicylic acid \ p-chloro-o-cresol \ o-hydroxybenzaldehyde \ 2-methyl-5-isopropyl phenol and antioxidants. In addition, it can also be used as diluent, disinfectant and plasticizer for sebacic acid production< Br>
o-Cresol structure
o-Cresol
o-Cresol Properties
Names and Identifiers
-
- o-Cresol
- 2-Hydroxytoluene
- 2-Methylphenol
- 2-Cresol
- 2-Methylphenol solution
- O-CRESOL GR
- o-CRESOL RED,AR gradebottle of 25-gm
- o-Cresolneat
- (o-methyl)phenol
- 2-hydroxyphenylmethane
- 2-hydroxy-toluene
- 2-methyl-phenol
- FEMA 3480
- o-CRESOL pure
- o-Kresol
- o-Oxytoluene
- ORTHO CRESO
- Orthocresol
- o-toluol
- Phenol,2-methyl-
- o-Methylphenol
- o-Hydroxytoluene
- 1-Hydroxy-2-methylbenzene
- O-CRESOL
- O-CRESYLIC ACID
- O-METHYLPHENOL
- 2-HYDROXYTOLUENE
- 2-METHYLPHENOL
- 1-Methyl-2-hydroxybenzene
- 2-Methylphenol (ACI)
- o-Cresol (8CI)
- NSC 23076
- NSC 36809
- o-Cresylic acid
- o-Methylphenylol
- MLS002454426
- 2-hydroxy-1-methylbenzene
- MLSMR
- SMR001252248
- ortho-cresol
- JZ0
- YW84DH5I7U
- STL194295
- o-Cresol, SAJ first grade, >=97.0%
- O-CRESOL [FHFI]
- Tox21_202305
- o-Cresol, >=99%
- Cresol, ortho-
- Tox21_300021
- 2-Hydroxy-1-methylbenzene
- CAS-95-48-7
- NCGC00091534-04
- Q312708
- Phenol, 2-methyl-
- o-Cresol-d3
- C01542
- DTXSID40165844
- bmse000433
- F0001-2271
- O-CRESOL [MI]
- ORTHOCRESOL [USP IMPURITY]
- NCGC00091534-01
- EN300-19429
- Phenol, methyl-
- FEMA No. 3480
- O-Cresol,(S)
- BDBM248166
- CCRIS 646
- InChI=1/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H
- o-methylphenol
- BIDD:ER0677
- NSC36809
- 2-Methylphenol, analytical standard
- NS00003545
- MFCD00002226
- 2-methyl phenol
- o-Kresol [German]
- o-Cresol [UN2076] [Poison, Corrosive]
- DTXCID901808
- CHEMBL46931
- UNII-YW84DH5I7U
- NSC-23076
- Z104473822
- NCGC00091534-03
- Cresol, o-
- HSDB 1813
- o-Cresol, for synthesis, 99.3%
- Carvacrol derivative, 9
- 2-Methylphenol (o-cresol)
- NSC-36809
- hydroxy toluene
- DTXSID8021808
- 2-Methylphenol 100 microg/mL in Methanol
- ortho-cresol,2-methylphenol
- o-cresol
- NCGC00259854-01
- NCGC00091534-02
- METACRESOL IMPURITY B [EP IMPURITY]
- 2-methyiphenol
- AKOS000119021
- Cresol, o-isomer
- HMS2268O24
- NCGC00254140-01
- J-006098
- J-523819
- ORTHOCRESOL [HSDB]
- SCHEMBL16002
- ortho cresol
- NSC23076
- 2-Methylphenol; o-Cresol
- o-Cresol, analytical standard
- 2-Hydroxytoluene; 2-Methylphenol
- EC 202-423-8
- WLN: QR B1
- CHEBI:28054
- TOLUENE,2-HYDROXY (ORTHO-CRESOL)
- AI3-00137
- o-Cresol, ReagentPlus(R), >=99%
- DTXSID00185629
- 95-48-7
- Methyl phenol
- Orthocresol [NF]
- EINECS 202-423-8
- +Expand
-
- MFCD00002226
- QWVGKYWNOKOFNN-UHFFFAOYSA-N
- 1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3
- OC1C(C)=CC=CC=1
- 506917
Computed Properties
- 108.05800
- 1
- 0
- 0
- 108.058
- 8
- 70.8
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 3
- 0
- 20.2A^2
Experimental Properties
- 1.70060
- 20.23000
- 2579
- 1.5361
- 20 g/L (20 ºC)
- 191 °C(lit.)
- 29-31 °C (lit.)
- 0.3 mmHg ( 20 °C)
- Fahrenheit: 177.8 ° f < br / > Celsius: 81 ° C < br / >
- 3480
- 20g/l
- 5000 μg/mL in methanol
- White crystal with aromatic smell. [1]
- 4.8 (20g/l, H2O, 20℃)
- Stable, but light and air sensitive. Combustible. Incompatible with oxidizing agents, bases.
- Slightly soluble in water, soluble in ethanol, ether, chloroform, etc. [15]
- Sensitive to light
- 10.2(at 25℃)
- 1.04
- 8.93 eV
o-Cresol Security Information
- GHS06 GHS08
- GO6300000
- 1
- 6.1
- S36/37/39-S45
- II
- R24/25; R34
- T
- UN 2076/3455
- H301,H311,H331,H370
- P260,P280,P301+P310,P311
- dangerous
- 2-8°C
- II
- 24/25-34
- Danger
- Yes
- LD50 orally in rats: 1.35 g/kg (Deichmann, Witherup)
- 1.47%, 148°F
- 6.1 (8)
- 8-23
o-Cresol Customs Data
- 29071200
-
China Customs Code:
2907121200Overview:
2907121200 O-cresol.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2907121200 o-cresol.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:30.0%
o-Cresol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Toluene 3-monooxygenase Solvents: Water ; pH 7, rt
Reference
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1Journal of Biological Chemistry, 2005, 280(1), 506-514,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Bismuth molybdenum oxide (Bi2MoO6) Solvents: Dichloromethane ; 4 h, 4 bar, 27 °C
Reference
- Simultaneous Pd Nanoparticle Deposition and Enhancement in the Surface Oxygen Vacancy of Bi2MoO6 Nanoflakes for Room Temperature Vanillin HydrodeoxygenationEnergy & Fuels, 2023, 37(5), 3799-3812,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Alumina (Gamma Alumina Oxide) , Nickel titanium oxide (Ni0.03Ti0.97O1.97) Solvents: Water ; 3 min, rt
Reference
- Highly recyclable Ti0.97Ni0.03O1.97 catalyst coated on cordierite monolith for efficient transformation of arylboronic acids to phenols and reduction of 4-nitrophenolDalton Transactions, 2021, 50(40), 14223-14234,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Copper titanium oxide (Cu0.05Ti0.95O1.95) Solvents: Water ; 5 min, rt
Reference
- An efficient Ti0.95Cu0.05O1.95 catalyst for ipso - hydroxylation of arylboronic acid and reduction of 4-nitrophenolJournal of Chemical Sciences (Berlin, 2021, 133(3),,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride (ion exchange with 3,5-diazidobenzoic acid-tetrakis(4-ethynylphenyl)methane copolymer) , 2305201-65-2 (ion exchange with ruthenium tris(2,2'-bipyridyl) dichloride) Solvents: Methanol ; 3 h, 1 atm, 25 °C
Reference
- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactionsNano Research, 2016, 9(3), 779-786,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Triethylamine , Oxygen Catalysts: Tetra-μ3-hydroxytetra-μ3-oxotris[μ-[4-[10,15,20-tris(4-carboxyphenyl)-21H,23H-po… Solvents: Acetonitrile , Water ; 9 h, pH 7, rt
Reference
- Visible-light, photoredox catalyzed, oxidative hydroxylation of arylboronic acids using a metal-organic framework containing tetrakis(carboxyphenyl)porphyrin groupsChemical Communications (Cambridge, 2015, 51(89), 16103-16106,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 2-(Hexyloxy)-4-[3-(hexyloxy)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone Solvents: Tetrahydrofuran , Water ; rt
Reference
- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air OxidationOrganic Letters, 2011, 13(22), 6034-6037,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , m-Chloroperbenzoic acid , 2,6-Dichlorobenzonitrile , Bromine Solvents: Dichloromethane , Tetrahydrofuran , Chloroform-d
Reference
- The electrophilic substitution of allylsilanes and vinylsilanesOrganic Reactions (Hoboken, 1989, 37,,
Synthetic Circuit 10
Reaction Conditions
1.1 Catalysts: Iodine Solvents: Methanol ; 130 - 180 s, rt
Reference
- A Convenient Method for Protection and Deprotection of Alcohols and Phenols as Alkylsilyl Ethers Catalyzed by Iodine Under Microwave IrradiationSynthetic Communications, 2003, 33(23), 4005-4011,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O)
1.2 Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Reference
- Microwave assisted deprotection of trimethylsilyl ethers under solvent-free conditions catalyzed by clay or a palladium complexMonatshefte fuer Chemie, 1999, 130(9), 1175-1178,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Formic acid Solvents: Formic acid
Reference
- Ortho-lithiation of phenols using the bis(dimethylamino)phosphoryl group as a directing groupChemical & Pharmaceutical Bulletin, 1989, 37(9), 2564-6,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triethylamine , Oxygen Solvents: Ethanol ; 12 - 24 h, rt
Reference
- Red light-induced highly efficient aerobic oxidation of organoboron compounds using spinach as a photocatalystGreen Chemistry, 2022, 24(23), 9263-9268,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Molybdenum , Nickel Solvents: Methanol ; 0.5 h, 4.5 MPa, rt; 8 h, rt → 180 °C
Reference
- Preparation of ortho methylated phenolic compound with nickel based catalyst, China, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Oxygen Catalysts: 2738328-53-3 Solvents: Acetonitrile ; 2 h, rt
Reference
- Isotruxene-based porous polymers as efficient and recyclable photocatalysts for visible-light induced metal-free oxidative organic transformationsGreen Chemistry, 2021, 23(22), 8878-8885,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Indium oxide , Diisopropylethylamine Solvents: Ethanol ; 24 h, rt
Reference
- Rationally Designed Double-Shell Dodecahedral Microreactors with Efficient Photoelectron Transfer: N-Doped-C-Encapsulated Ultrafine In2O3 NanoparticlesChemistry - A European Journal, 2019, 25(12), 3053-3060,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Nitrosonium tetrafluoroborate Solvents: Methanol ; 0.5 h, rt
Reference
- Catalytic removal of tert-butyldimethylsilyl (TBS) and tetrahydropyranyl (THP) groups from protected alcohols by NO+BF4- in methanolChinese Science Bulletin, 2010, 55(25), 2803-2806,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ; 15 min, rt
Reference
- Versatile catalysis of "natural extract": oxidation of sulfides and alcohols and ipso-hydroxylation of arylboronic acidsJournal of the Iranian Chemical Society, 2019, 16(11), 2379-2388,
Synthetic Circuit 21
Reaction Conditions
1.1 500 °C
Reference
- Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditionsMolecular Catalysis, 2019, 465, 33-42,
Synthetic Circuit 22
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Reference
- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
Synthetic Circuit 23
Synthetic Circuit 24
Reaction Conditions
1.1 Solvents: Hexane ; 12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Photochemical & Photobiological Sciences,
2009,
8(7),
916-925
,
Synthetic Circuit 25
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
2.1 Reagents: Ethene, homopolymer ; 12 h, 26 °C
2.1 Reagents: Ethene, homopolymer ; 12 h, 26 °C
Reference
Photoreactions of substituted o-cresyl acylates in cyclohexane and in polyethylene films. The influences of intra- and inter-molecular 'crowding' effects
Photochemical & Photobiological Sciences,
2009,
8(7),
916-925
,
Synthetic Circuit 26
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 27
Reaction Conditions
1.1 Catalysts: Choline chloride , Imidazole ; 150 °C
Reference
Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism
International Journal of Biological Macromolecules,
2021,
193,
319-327
,
Synthetic Circuit 28
Reaction Conditions
1.1 250 h
Reference
Catalytic pyrolysis of lignin over hierarchical HZSM 5 zeolites prepared by post-treatment with alkaline solutions
Journal of Analytical and Applied Pyrolysis,
2019,
137,
86-95
,
Synthetic Circuit 29
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ; 4 h, 250 °C
Reference
Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
ChemSusChem,
2020,
13(17),
4633-4648
,
o-Cresol Raw materials
- trimethyl(2-methylphenoxy)silane
- (2-methylphenyl)boronic acid
- 6-(Diethylaminomethyl)-4-chlorophenol
- 2H-Pyran, tetrahydro-2-(2-methylphenoxy)-
- o-Tolyl acetate
- 1-Methyl-2-(trimethylsilyl)-1,4-cyclohexadiene
- Phosphorodiamidic acid, tetramethyl-, 2-methylphenyl ester
- 2-Methylanisole
- Sulfate Lignin
- 2-Hydroxybenzaldehyde
- Lignin
o-Cresol Preparation Products
- Benzaldehyde (100-52-7)
- Anisole (100-66-3)
- Meta-Methylanisole (100-84-5)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 1-Methyl-2-propylbenzene (1074-17-5)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 4-Ethylphenol (123-07-9)
- Diethyl succinate (123-25-1)
- Methylnaphthalene (1321-94-4)
- Syringaldehyde (134-96-3)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 5-Indanol (1470-94-6)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 7-Methylbenzofuran (17059-52-8)
- 2-methoxy-3-methylphenol (18102-31-3)
- Syringylacetone (19037-58-2)
- 6-methylindan-4-ol (20294-32-0)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- Tert-Pentylbenzene (2049-95-8)
- (but-2-en-2-yl)benzene (2082-61-3)
- 2-Methyl-1H-indene (2177-47-1)
- 1,3-dimethyl-1H-indene (2177-48-2)
- 2,3-Dihydroxybenzaldehyde (24677-78-9)
- Phenol, 3-ethoxy-5-methyl- (24741-99-9)
- Acetosyringone (2478-38-8)
- Vanillyl Methyl Ketone (2503-46-0)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- Azulene (275-51-4)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 4-Ethylguaiacol (2785-89-9)
- 4-Ethylresorcinol (2896-60-8)
- 2,3-Dimethylanisole (2944-49-2)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- 2-butylphenol (3180-09-4)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- Ethyl diphenylacetate (3468-99-3)
- 2-methyl-6-propylphenol (3520-52-3)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- 1,1-diethoxybutane (3658-95-5)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)
- 2-Methylbenzofuran (4265-25-2)
- 1,2-Dihydroxyindane (4370-02-9)
- 4-Methylcatechol (452-86-8)
- 3-Methylcatechol (488-17-5)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- Indane (496-11-7)
- Coumaran (496-16-2)
- 2,4,5-trimethylphenol (496-78-6)
- 2-ethylcyclopentan-1-one (4971-18-0)
- Apocynin (498-02-2)
- 1,2,3,5-Tetramethylbenzene (527-53-7)
- 4,5-Dimethylbenzene-1,3-diol (527-55-9)
- 2,4,6-Trimethylphenol (527-60-6)
- 1,4-Dioxene (543-75-9)
- Hexadecane (544-76-3)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- 5-Sec-butylpyrogallol (56707-65-4)
- 2,6-Dimethoxytoluene (5673-07-4)
- 1,5-Dimethylnaphthalene (571-61-9)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
- 1,7-Dimethylnaphthalene (575-37-1)
- 1,6-Dimethylnaphthalene (575-43-9)
- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)
- 2,3-Dimethylnaphthalene (581-40-8)
- 2,6-Dimethylnaphthalene (581-42-0)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- 2,3-Xylohydroquinone (608-43-5)
- 2-Ethyl Toluene (611-14-3)
- 2-Methylstyrene (611-15-4)
- Ethyl Hydroferulate (61292-90-8)
- Ethyl vanillate (617-05-0)
- 3-Ethyltoluene (620-14-4)
- 3-Ethylphenol (620-17-7)
- 4-Ethyltoluene (622-96-8)
- 1,2,3-Trimethoxybenzene (634-36-6)
- 2-Propylphenol (644-35-9)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 4-Propylphenol (645-56-7)
- 1-Phenyl-1-propyne (673-32-5)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- 2,3,5-Trimethyphenol (697-82-5)
- 3-Ethyl-5-methylphenol (698-71-5)
- 2-Acetyl-6-methylphenol (699-91-2)
- 1-Butanol (71-36-3)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- 1-Methyl-1H-indene (767-59-9)
- 2-Methyl-1-phenyl-1-propene (>85%) (768-49-0)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Sec-Butylphenol (89-72-5)
- 2-Ethylphenol (90-00-6)
- 2-Hydroxybenzaldehyde (90-02-8)
- Guaiacol (90-05-1)
- 2,6-Dimethoxyphenol (91-10-1)
- Veratrole (91-16-7)
- 2-Cyclopentenone (930-30-3)
- 1-Ethyl-3,5-dimethylbenzene (934-74-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 2-Methoxy-4-methylphenol (93-51-6)
- Indene (95-13-6)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- Isoeugenol (97-54-1)
- Acetophenone (98-86-2)
- Methyl Paraben (99-76-3)
o-Cresol Related Literature
-
Bo Yuan,Ze Wang,Wenli Song,Songgeng Li New J. Chem. 2019 43 8250
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Olga E. Eremina,Olesya O. Kapitanova,Mariia V. Ferree,Irina A. Lemesh,Dmitry B. Eremin,Eugene A. Goodilin,Irina A. Veselova Environ. Sci.: Nano 2022 9 964
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3. Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenolWenying Gui,Chunlei Zhang,Wanchun Zhu,Li Zhang,Xiaofei Liu,Hongqiang Zhang,Zhenlu Wang RSC Adv. 2021 11 20836
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Dhaval Makawana,Man Singh RSC Adv. 2020 10 21914
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Stef Ghysels,Ben Dubuisson,Mehmet Pala,Léon Rohrbach,Jan Van den Bulcke,Hero Jan Heeres,Frederik Ronsse Green Chem. 2020 22 6471
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Hoda Shafaghat,Pouya Sirous Rezaei,Wan Mohd Ashri Wan Daud RSC Adv. 2015 5 103999
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Lei Zhu,Yayun Zhang,Hanwu Lei,Xuesong Zhang,Lu Wang,Quan Bu,Yi Wei Sustainable Energy Fuels 2018 2 1781
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Peng Zhang,Nathan W. Yee,Sorin V. Filip,Casey E. Hetrick,Bin Yang,William H. Green Phys. Chem. Chem. Phys. 2018 20 10637
-
9. Nucleophilic substitution at sulphur. Part 3. The alkaline hydrolysis of some cyclic and open-chain sulphonate estersAhmed Laleh,Richard Ranson,John G. Tillett J. Chem. Soc. Perkin Trans. 2 1980 610
-
10. Oxidation of benzyl radicals by Fe(CN)6 3–Getahun Merga,Heinz-Peter Schuchmann,B. S. Madhava Rao,Clemens von Sonntag 3–. Getahun Merga Heinz-Peter Schuchmann B. S. Madhava Rao Clemens von Sonntag J. Chem. Soc. Perkin Trans. 2 1996 551
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